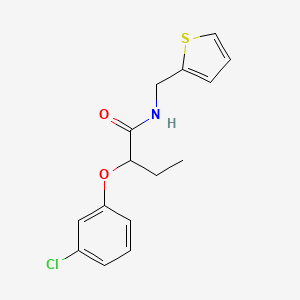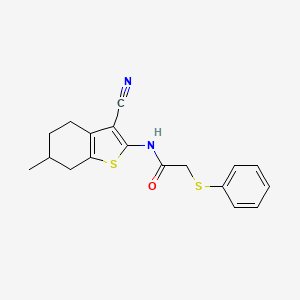![molecular formula C17H19F3N2O3 B4181982 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4181982.png)
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
説明
1-(Tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as TFP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFP is a piperazine derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
作用機序
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and appetite. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine binds to the 5-HT1A receptor and blocks the action of serotonin, which is a neurotransmitter that activates the receptor. By blocking the activation of the 5-HT1A receptor, 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to modulate various physiological and behavioral processes.
Biochemical and Physiological Effects
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to exhibit various biochemical and physiological effects in animal models and human studies. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood and motivation. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has also been found to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of learning and memory. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential effects on anxiety, depression, and cognitive function.
実験室実験の利点と制限
One of the primary advantages of using 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in lab experiments is its high selectivity for the 5-HT1A receptor. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to have minimal binding to other receptors, which makes it a useful tool for investigating the role of the 5-HT1A receptor in various physiological and behavioral processes. However, one of the limitations of using 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new derivatives of 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological disorders, including anxiety, depression, and schizophrenia. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has also been studied as a potential therapeutic agent for the treatment of various cancers, and future research may explore its potential as an anticancer agent.
科学的研究の応用
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to have potential applications in various areas of scientific research. One of the primary areas of interest is its use as a ligand for imaging studies of the brain. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been labeled with radioactive isotopes and used in positron emission tomography (PET) studies to investigate the distribution and binding of various receptors in the brain. 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
oxolan-2-yl-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c18-17(19,20)13-4-1-3-12(11-13)15(23)21-6-8-22(9-7-21)16(24)14-5-2-10-25-14/h1,3-4,11,14H,2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNTIMJXGAOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4181923.png)
![3-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4181924.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)

![2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4181960.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4181975.png)
![N-[2-(4-chlorophenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4181988.png)